
4-Trifluoromethylsalicylic acid
Beschreibung
Historical Context and Discovery
The development of this compound emerged from systematic efforts to enhance the pharmacological properties of salicylic acid derivatives through fluorine incorporation. The compound was first synthesized and characterized in the mid-20th century as part of broader research into trifluoromethyl-substituted aromatic compounds. The historical foundation for this work traces back to Hermann Kolbe's pioneering synthesis of salicylic acid in 1860, when he successfully prepared salicylic acid by heating phenol with sodium in the presence of carbon dioxide. Kolbe's original procedure involved heating sodium phenoxide to 180°C with carbon dioxide, though yields never exceeded 50 percent due to phenol volatilization.
The critical advancement came with Rudolf Schmitt's 1884 modification of the Kolbe reaction, introducing pressure conditions that dramatically improved yields. This Kolbe-Schmitt methodology became the foundation for synthesizing this compound from meta-trifluoromethylphenol precursors. The specific synthesis of this compound was documented in patent literature from 1958, where researchers at Pennsalt Chemicals Corporation developed methods for preparing trifluoromethyl salicylic acids as intermediates for terephthalic acid derivatives used in polyester resin formation.
The historical significance of this compound extends beyond its synthetic achievement to its role in understanding structure-activity relationships in fluorinated pharmaceuticals. Early research recognized that the electron-withdrawing nature of the trifluoromethyl group would significantly alter the compound's biological properties compared to unsubstituted salicylic acid. This understanding led to its incorporation as the deacetylated metabolite of triflusal, a clinically important antiplatelet drug developed as an alternative to acetylsalicylic acid.
Structural and Functional Significance in Organic Chemistry
This compound exhibits a molecular formula of C₈H₅F₃O₃ with a molecular weight of 206.12 daltons. The compound crystallizes as white needles with a melting point of 178°C and demonstrates enhanced chemical stability compared to unsubstituted salicylic acid. The structural arrangement features a benzene ring with three substituents: a carboxyl group at position 1, a hydroxyl group at position 2, and a trifluoromethyl group at position 4, creating the characteristic salicylic acid scaffold with fluorine enhancement.
The trifluoromethyl group's electron-withdrawing properties significantly influence the compound's reactivity and biological activity. This substitution enhances the acidity of the carboxyl group while simultaneously increasing lipophilicity, creating a unique balance that improves cellular membrane penetration. The compound demonstrates enhanced inhibitory effects on nuclear factor-κB activation compared to aspirin, with inhibitory concentration values of approximately 2 millimolar for this compound versus 4 millimolar for aspirin.
The structural significance extends to its role as a synthetic intermediate. The compound readily undergoes hydrolysis of the trifluoromethyl group to form terephthalic acid derivatives through treatment with concentrated sulfuric acid. This transformation demonstrates the compound's utility in polymer chemistry, where the resulting 2-hydroxyterephthalic acid serves as a precursor for specialized polyester materials. The compound also functions as a key intermediate in agricultural chemistry for herbicide and pesticide formulation, where the trifluoromethyl group enhances efficacy and selectivity against target organisms.
Research Trends and Current Academic Focus
Contemporary research on this compound has expanded significantly beyond its original applications, encompassing diverse fields from pharmaceutical development to materials science. Current academic focus centers on exploiting the compound's enhanced biological activity profile, particularly its superior anti-inflammatory properties compared to traditional salicylic acid derivatives. Research has demonstrated that both this compound and its acetylated form triflusal exhibit markedly improved potency in inhibiting nuclear factor-κB translocation and vascular cell adhesion molecule-1 messenger ribonucleic acid expression.
Recent studies have explored the compound's antibacterial properties, particularly in the development of salicylanilide 4-(trifluoromethyl)benzoate derivatives. These investigations have revealed significant antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. kansasii, with minimum inhibitory concentrations comparable to standard drugs like isoniazid. The enhanced lipophilicity conferred by the trifluoromethyl group facilitates improved passage through cell walls and biological membranes, contributing to superior antimicrobial efficacy.
The analytical chemistry applications represent another growing research area, where this compound serves as a reagent in various analytical methods including chromatography and spectroscopy for detecting and quantifying complex mixtures. The unique fluorine signature provides enhanced detection capabilities in analytical instruments, making it valuable for trace analysis applications.
Materials science research has identified the compound's potential in developing advanced polymers and coatings with enhanced durability and chemical resistance. The trifluoromethyl group contributes to improved thermal stability and hydrophobic properties, characteristics highly valued in protective coating applications. Current synthetic chemistry research focuses on developing more efficient preparation methods, including palladium-catalyzed ortho-hydroxylation reactions that achieve 86% yields under optimized conditions.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLFPUBZFSJWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186474 | |
Record name | 4-Trifluoromethylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-90-5 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 2-hydroxy-4-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TRIFLUOROMETHYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxy-4-trifluoromethyl benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Knoevenagel Condensation and Hydrolysis
The most well-documented synthesis involves a Knoevenagel condensation between 4-trifluoromethylbenzaldehyde and malonic acid, followed by hydrolysis. This method, detailed in KR100503267B1, proceeds via a two-step mechanism:
-
Condensation : 4-Trifluoromethylbenzaldehyde reacts with malonic acid in the presence of piperidine and pyridine. Piperidine acts as a base to deprotonate malonic acid, facilitating nucleophilic attack on the aldehyde. Pyridine serves as both a solvent and a proton scavenger.
-
Hydrolysis : The intermediate α,β-unsaturated carboxylic acid undergoes base-catalyzed hydrolysis (NaOH) to yield 2-hydroxy-4-trifluoromethylbenzoic acid.
Example 4 from KR100503267B1 :
-
Reactants : 10.0 g 4-trifluoromethylbenzaldehyde, 7.5 g malonic acid.
-
Catalysts : 0.5 g piperidine, 10 mL pyridine.
-
Conditions : Reflux for 3 hours, followed by hydrolysis with 20 g NaOH in 100 mL water (2-hour reflux) and acidification to pH 2 with HCl.
-
Yield : 8.5 g (75%).
This route is favored for its simplicity and scalability, with the final product exhibiting a melting point of 178°C, consistent with literature values.
Experimental Procedures and Optimization
Catalyst and Solvent Selection
The choice of piperidine and pyridine optimizes the Knoevenagel reaction:
Hydrolysis Conditions
-
Base Strength : NaOH ensures complete hydrolysis of the α,β-unsaturated intermediate. Lower base concentrations (e.g., K2CO3) result in incomplete conversion.
-
Acidification : HCl precipitates the product efficiently, minimizing solubility losses.
Analytical Data and Characterization
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅F₃O₃ | |
Molecular Weight | 206.119 g/mol | |
Melting Point | 178°C | |
Boiling Point | 286.4±40.0°C (760 mmHg) | |
Density | 1.5±0.1 g/cm³ |
Applications and Derivatives
Pharmaceutical Relevance
This compound is a precursor to triflusal , a platelet aggregation inhibitor. Acetylation of the hydroxyl group (e.g., using acetic anhydride and H₂SO₄) yields the active metabolite, which inhibits cyclooxygenase (COX) and thromboxane A₂ synthesis.
Industrial Synthesis of Derivatives
-
Acetylation : CN101580469B describes reacting this compound with acetic anhydride and concentrated H₂SO₄ at 30°C, achieving a 75% yield after recrystallization.
-
Catalytic Methods : CN1308282C employs solid catalysts (e.g., NaHSO₄ or KF-Al₂O₃) for eco-friendly acetylation, reducing corrosion and waste.
Analyse Chemischer Reaktionen
Carboxylation Reactions
4-TFMSA is synthesized via the Kolbe-Schmitt carboxylation of m-trifluoromethylphenol under high-pressure CO₂ conditions. The reaction proceeds via:
Reaction:
Parameter | Value |
---|---|
Temperature Range | 20–220°C (10-day ramp) |
Pressure | 300–500 psi CO₂ |
Yield | 88% |
Melting Point | 178–178.5°C (white needles) |
The reaction favors the para position due to the trifluoromethyl group’s electron-withdrawing effect, directing electrophilic substitution.
Esterification and Acetylation
4-TFMSA undergoes esterification to form derivatives with enhanced pharmacological properties.
Acetylation
Acetylation using acetic anhydride yields Acetyl-4-trifluoromethylsalicylic acid , a platelet aggregation inhibitor ( ):
Reaction:
Property | Value |
---|---|
Yield | >95% |
Melting Point | 110–112°C |
Hydrolysis | Regenerates 4-TFMSA in NaOH (70°C, 6h) |
Esterification with 4-(Trifluoromethyl)benzoic Acid
DCC-mediated coupling produces esters with antifungal activity ( ):
Reaction:
Compound | MIC against C. albicans (μg/mL) |
---|---|
4-TFMSA | 62.5 |
Ester Derivative | 15.62 |
Hydrolysis of Trifluoromethyl Group
The trifluoromethyl group hydrolyzes to a carboxyl group under acidic conditions, forming 2-hydroxyterephthalic acid ( ):
Reaction:
- Precursor for high-performance polymers (e.g., polyesters, polyamides).
- Used in synthetic fiber manufacturing.
Diazotization and Coupling Reactions
4-TFMSA participates in diazotization to form azo dyes ( ):
Reaction:
- Coupling with this compound yields 4-CF3-5-(4-CF3-salicylazo)salicylic acid , a stable dye.
Biological Activity and NF-κB Inhibition
4-TFMSA and its derivatives inhibit NF-κB activation, reducing inflammatory markers ( ):
Mechanism ( ):
- Blocks nuclear translocation of NF-κB in endothelial cells.
- Suppresses VCAM-1 mRNA expression (IC₅₀ = 2 mM).
Compound | IC₅₀ (NF-κB Inhibition) |
---|---|
4-TFMSA | 2 mM |
Aspirin | 4 mM |
Salicylic Acid | >4 mM |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Key Uses:
- Drug Synthesis: TFMSA is crucial in synthesizing fluorinated drugs, which are known for their enhanced bioactivity and metabolic stability. This property is particularly beneficial in developing anti-inflammatory and analgesic medications .
- Antitubercular Agents: Research has shown that TFMSA can be used to prepare potent inhibitors targeting Mycobacterium tuberculosis. For instance, derivatives synthesized from TFMSA exhibit significant antimicrobial activity, rivaling established treatments like isoniazid .
Case Study:
In a study investigating the effects of modulators on nanorod growth, TFMSA was incorporated into cobalt-based nanostructures, demonstrating its efficacy as a modulator in complex organic syntheses . This highlights its role in advanced pharmaceutical research.
Agricultural Chemistry
Key Uses:
- Pesticide Development: TFMSA serves as an intermediate in formulating herbicides and pesticides. Its incorporation improves the efficacy and selectivity of these agrochemicals against target pests while minimizing environmental impact .
- Sustainable Practices: The growing demand for environmentally friendly pesticides positions TFMSA as a key component in developing next-generation agrochemicals that align with sustainable agriculture practices .
Market Insights:
The agricultural sector's increasing focus on sustainability presents significant opportunities for TFMSA's application in developing safer and more effective pest control solutions.
Analytical Chemistry
Key Uses:
- Reagent in Analytical Techniques: TFMSA is utilized as a reagent in various analytical methods, including chromatography and spectroscopy. It aids in the detection and quantification of other substances within complex mixtures .
- Material Characterization: Its chemical properties make it suitable for characterizing new materials, contributing to advancements in analytical methodologies.
Material Science
Key Uses:
- Advanced Materials Development: TFMSA is employed in creating polymers and coatings that exhibit enhanced durability and chemical resistance. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh environments .
- Green Chemistry Initiatives: The compound's role in sustainable material development aligns with the broader trend towards green chemistry, emphasizing waste reduction and efficiency improvements in chemical processes .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Pharmaceutical Development | Drug synthesis, antitubercular agents | Enhanced bioactivity, metabolic stability |
Agricultural Chemistry | Pesticide formulation | Improved efficacy, environmental sustainability |
Analytical Chemistry | Reagent for chromatography/spectroscopy | Accurate detection/quantification |
Material Science | Development of polymers/coatings | Increased durability and chemical resistance |
Wirkmechanismus
Desacetyl triflusal exerts its effects by inhibiting the enzyme cyclooxygenase-1 (COX-1), which is involved in the production of thromboxane A2, a stimulator of platelet aggregation . By inhibiting COX-1, desacetyl triflusal reduces the formation of thromboxane A2, thereby preventing platelet aggregation and reducing the risk of blood clots . Additionally, it affects other molecular targets such as nuclear factor kappa B, which regulates the expression of genes involved in inflammation and cell adhesion .
Vergleich Mit ähnlichen Verbindungen
Triflusal: The parent compound from which desacetyl triflusal is derived.
Acetylsalicylic Acid (Aspirin): Another COX-1 inhibitor with similar antiplatelet effects but different chemical structure and pharmacokinetics.
Salicylic Acid: A precursor in the synthesis of both triflusal and desacetyl triflusal, with anti-inflammatory properties.
Uniqueness: Desacetyl triflusal is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity . Unlike acetylsalicylic acid, it does not acetylate COX-1, leading to different pharmacokinetic and pharmacodynamic profiles .
Biologische Aktivität
4-Trifluoromethylsalicylic acid (also known as Desacetyl triflusal) is a derivative of salicylic acid that has garnered attention for its diverse biological activities, particularly as an antithrombogenic agent and analgesic. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₅F₃O₃
- Molecular Weight : 206.119 g/mol
- Melting Point : 178°C
- Density : 1.5 g/cm³
- CAS Number : 328-90-5
This compound primarily functions as a platelet aggregation inhibitor , which is crucial in preventing thrombus formation. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways . This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.
Analgesic Activity
Research indicates that this compound exhibits analgesic properties similar to those of aspirin but with potentially lower doses required for effect. A study demonstrated that administering acetyl-4-trifluoromethylsalicylic acid (a derivative) to rats resulted in significant analgesia at doses lower than those typically needed for aspirin . The comparative data from this study is summarized in Table 1.
Table 1: Analgesic Activity Comparison
Drug | Dose (mg/kg) | Units/Test | Percent Side Effects |
---|---|---|---|
Acetyl-4-trifluoromethylsalicylic acid | 100 | 14/60 | 23.2 |
Acetyl-4-trifluoromethylsalicylic acid | 200 | 14/60 | 23.2 |
Aspirin | 300 | 3/18 | 16.7 |
Codeine | 100 | 24/42 | 57 |
The results indicate that acetyl-4-trifluoromethylsalicylic acid produces analgesia with fewer side effects compared to codeine, highlighting its potential as a safer alternative .
Antifungal Activity
In addition to its analgesic properties, this compound has demonstrated antifungal activity. In laboratory tests, it was found to effectively kill fungal organisms within a short exposure time (5 to 15 minutes), outperforming salicylic acid in efficacy . This suggests potential applications in treating fungal infections.
Case Studies and Clinical Applications
- Antithrombotic Properties : A phase I clinical study evaluated the pharmacokinetics and safety of enteric-coated formulations of triflusal in healthy volunteers. The findings indicated a favorable profile for preventing thrombus formation without significant gastrointestinal side effects .
- Hydrophilic Polymer Drug Development : Research has focused on creating hydrophilic polymeric drugs incorporating triflusal derivatives. These polymers exhibited antiaggregant properties and good biocompatibility, suggesting their utility in targeted drug delivery systems for thrombotic conditions .
Summary of Research Findings
The biological activity of this compound encompasses various therapeutic areas:
- Analgesic : Effective pain relief with lower doses and fewer side effects compared to traditional NSAIDs.
- Antithrombotic : Inhibits platelet aggregation, making it useful in cardiovascular therapies.
- Antifungal : Demonstrates significant antifungal properties, indicating potential uses in dermatological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-trifluoromethylsalicylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves electrophilic substitution or carboxylation of trifluoromethyl-substituted phenol precursors. Reaction optimization should focus on controlling pH (to avoid over-acidification) and temperature (to minimize side reactions like decarboxylation). Purification via recrystallization using ethanol/water mixtures enhances purity, as residual trifluoromethyl intermediates are removed efficiently .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H and ¹⁹F) to confirm substituent positions and purity .
- FT-IR to identify characteristic carboxyl (-COOH) and hydroxyl (-OH) stretching bands .
- HPLC-MS to detect trace impurities and quantify purity (>95% by area normalization) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer: Conduct solubility profiling in polar (e.g., DMSO, methanol) and aqueous buffers (pH 2–10) using UV-Vis spectroscopy. Stability studies should track degradation via HPLC under thermal (40–80°C) and light exposure conditions, noting hydrolysis of the trifluoromethyl group as a key degradation pathway .
Advanced Research Questions
Q. What mechanistic role does this compound play in modulating the growth of Co₂(dobdc) nanorods, and how does its acidity (pKa) influence particle morphology?
- Methodological Answer: As a modulator ligand, its carboxylic acid group (pKa ≈ 3.44) competes with formate ligands during nanorod nucleation. Higher acidity increases deprotonation, reducing nanorod diameter (e.g., 8.1 ± 1.7 nm for this compound vs. larger sizes for weaker acids). Monitor surface coverage via digestion ¹H NMR and correlate with BET surface area (1250 m²/g) and CO₂ adsorption capacity (5.8 mmol/g at 1 bar) .
Q. How can ligand exchange experiments using this compound elucidate surface chemistry dynamics in metal-organic frameworks (MOFs)?
- Methodological Answer: Post-synthetic ligand exchange with salicylic acid derivatives (e.g., replacing salicylic acid with this compound) reveals:
- Surface-selective binding : Modifiers primarily occupy external surfaces, confirmed by unchanged internal BET surface areas post-exchange .
- Colloidal stability shifts : Increased hydrophobicity (from -CF₃ groups) enhances dispersibility in toluene, validated by dynamic light scattering (DLS) .
Q. What strategies resolve contradictions in reported surface areas of Co₂(dobdc) nanorods synthesized with this compound?
- Methodological Answer: Discrepancies arise from residual modulators or formate ligands obstructing pores. Mitigate by:
- Rigorous washing protocols : Use Soxhlet extraction with methanol to remove weakly bound ligands .
- Defect quantification : Compare experimental CO₂ uptake (5.8–6.6 mmol/g) with theoretical values (6.8 mmol/g) to estimate defect density .
Q. How do structural analogs of this compound (e.g., 4-fluoro- or 4-methoxy-salicylic acid) compare in modulating MOF properties?
- Methodological Answer: Systematic comparison via:
- Acidity screening : Measure pKa values (e.g., 4-methoxy: pKa ≈ 4.2 vs. 4-trifluoromethyl: pKa ≈ 3.44) to correlate with nanorod diameter .
- Thermogravimetric analysis (TGA) : Assess thermal stability of modulators; -CF₃ groups enhance stability up to 200°C .
Methodological Notes for Data Interpretation
- Contradiction Analysis : When nanorod surface areas exceed literature values (e.g., 1250 m²/g vs. 669–874 m²/g), verify activation protocols (e.g., supercritical CO₂ drying) to prevent pore collapse .
- Statistical Validation : Use TEM size distributions (e.g., ±1.7 nm for diameter) and triplicate BET measurements to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.